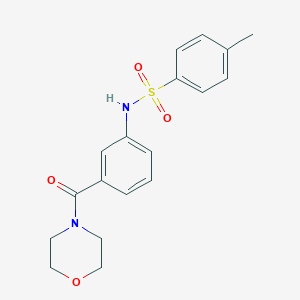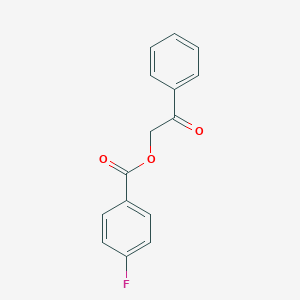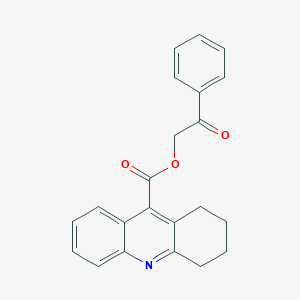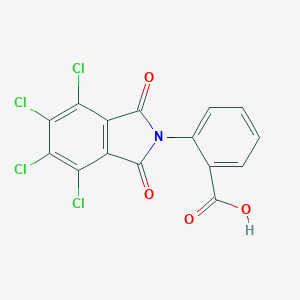
2-(5-chloro-2-hydroxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(5-Chloro-2-hydroxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione, also known as 5-chloro-2-hydroxyindole-3-one (5-CHI), is a heterocyclic compound that has been studied in scientific research for its biochemical and physiological effects. It is a white crystalline solid with a melting point of 189-190°C. 5-CHI has been used in the synthesis of several biologically active compounds, including chiral compounds, and has also been studied for its potential therapeutic applications.
Scientific Research Applications
Synthesis of Hexahydro-1H-Isoindole-1,3(2H)-Dione Derivatives
Research has developed methods for synthesizing hexahydro-1H-isoindole-1,3(2H)-dione derivatives, starting from 3-sulfolene. This process involves epoxidation followed by the opening of the epoxide with nucleophiles, leading to amino and triazole derivatives. These methods provide a basis for exploring the compound's versatility in chemical synthesis and potential applications in medicinal chemistry and material science (Tan et al., 2016).
Photophysical Properties
A study on the excited-state intramolecular proton transfer (ESIPT) chromophores, including derivatives of hexahydro-1H-isoindole-1,3(2H)-dione, has been conducted. These chromophores exhibit significant fluorescence and sensitivity to solvent polarity, highlighting their potential in developing new fluorescent materials for optical applications (Deshmukh & Sekar, 2015).
Antimicrobial Activity
Novel azaimidoxy compounds, including derivatives of 2-hydroxy-1H-isoindole-1,3(2H)-dione, have been synthesized and evaluated for their antimicrobial properties. These compounds show promise as potential chemotherapeutic agents, underscoring the importance of the structural framework in developing new antimicrobial drugs (Jain, Nagda, & Talesara, 2006).
Liquid Crystalline Properties
Research into the liquid crystalline properties of isoindole-1,3-dione-based Schiff bases has been conducted, revealing enantiotropic liquid crystalline behavior with nematic textures in some derivatives. This work suggests the potential for using such compounds in the development of new materials for display technologies and other applications requiring controlled liquid crystalline phases (Dubey et al., 2018).
properties
IUPAC Name |
2-(5-chloro-2-hydroxyphenyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO3/c15-8-5-6-12(17)11(7-8)16-13(18)9-3-1-2-4-10(9)14(16)19/h5-7,9-10,17H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJLBXVJNOYPCJF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C2=O)C3=C(C=CC(=C3)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-{3-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenoxy]phenoxy}phenyl)-2,5-dimethyl-1H-pyrrole](/img/structure/B434154.png)

![2-{[(3,4-dichlorophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B434158.png)
![[4-(4-Methylphenyl)phenyl] thiophene-2-carboxylate](/img/structure/B434160.png)
![4-Bromo-3-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B434174.png)


![Ethyl 4-{[(2-phenylquinolin-4-yl)carbonyl]amino}benzoate](/img/structure/B434275.png)


![4,5,6,7-tetrachloro-2-[4-(pyridin-4-ylmethyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B434369.png)
